



2G-HaloAUTAC for degrading non-druggable targets

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Compound of Interest					
Compound Name:	2G-HaloAUTAC				
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Application Notes and Protocols for **2G-HaloAUTAC** in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

2G-HaloAUTACs are second-generation Autophagy-Targeting Chimeras designed for the targeted degradation of proteins fused with a HaloTag. Unlike PROTACs (Proteolysis-Targeting Chimeras) that utilize the ubiquitin-proteasome system, AUTACs leverage the cellular autophagy pathway to eliminate target proteins.[1] This makes them particularly suitable for degrading proteins that are resistant to proteasomal degradation, such as large protein aggregates, and even non-proteinaceous substrates like damaged organelles.[1][2][3]

First-generation AUTACs contained an L-Cysteine linker. The second-generation molecules, including **2G-HaloAUTAC**, feature improved linker chemistry, replacing the L-cysteine moiety to enhance degradation activity.[4][5] **2G-HaloAUTAC**s are composed of three key components: a ligand that binds to the HaloTag on the protein of interest, a linker, and a degradation tag (a guanine derivative) that induces autophagy.[1][6] This technology offers a powerful tool for studying protein function and for the development of therapeutics against "undruggable" targets.

Mechanism of Action



The mechanism of **2G-HaloAUTAC**-mediated protein degradation involves the hijacking of the selective autophagy pathway.

- Target Recognition: The 2G-HaloAUTAC molecule enters the cell and its HaloTag ligand moiety binds to the HaloTag fused to the target protein.
- Autophagy Induction: The guanine-derived tag on the 2G-HaloAUTAC promotes the K63-linked polyubiquitination of the target protein.[1][6]
- Autophagosome Recruitment: The polyubiquitinated target protein is recognized by autophagy receptors, such as p62/SQSTM1.[1]
- Sequestration and Degradation: The receptor-target complex is engulfed by a growing autophagosome, which then fuses with a lysosome to form an autolysosome. The target protein is subsequently degraded by lysosomal hydrolases.

Data Presentation Quantitative Degradation of EGFP-HaloTag

The following table summarizes the degradation efficiency of a representative **2G-HaloAUTAC** (compound tt44) against EGFP-HaloTag protein in HeLa cells, as reported by Takahashi D, et al. (2023).[7]

Compound	Concentration (µM)	Degradation (%)	DC50 (µM)	Dmax (%)
2G-HaloAUTAC (tt44)	1	>95	~0.1	>95
1st Gen- HaloAUTAC	1	~50	>1	~60

- DC50: Half-maximal degradation concentration.
- Dmax: Maximum degradation.

Experimental Protocols



Cell Culture and Treatment

- Cell Line: HeLa cells stably expressing EGFP-HaloTag.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Treatment:
 - Seed cells in a suitable plate format (e.g., 24-well plate for western blotting).
 - Allow cells to adhere and grow for 24 hours.
 - Prepare stock solutions of 2G-HaloAUTAC in DMSO.
 - Dilute the 2G-HaloAUTAC stock solution in culture medium to the desired final concentrations.
 - Replace the culture medium with the medium containing the 2G-HaloAUTAC or vehicle control (DMSO).
 - Incubate the cells for the desired time points (e.g., 24 hours).

Western Blot Analysis for Protein Degradation

- Materials:
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - BCA protein assay kit.
 - SDS-PAGE gels.
 - PVDF membrane.
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).



- Primary antibodies: anti-HaloTag, anti-GFP, anti-p62, anti-LC3, anti-β-actin (loading control).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.

Protocol:

- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in lysis buffer on ice for 30 minutes.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using a gel imaging system.



 Quantify the band intensities using densitometry software and normalize to the loading control.

Autophagy Flux Assay (LC3 Turnover Assay)

- Principle: This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of LC3-II within autolysosomes. An increase in LC3-II levels in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.[3]
- Materials:
 - Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
 - Western blot reagents as described above.
- Protocol:
 - Culture and treat the cells with 2G-HaloAUTAC as described above.
 - For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
 - Prepare cell lysates and perform western blotting as described above, using an anti-LC3 antibody.
 - Analyze the levels of LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increased accumulation of LC3-II in the presence of the inhibitor upon 2G-HaloAUTAC treatment indicates enhanced autophagic flux.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

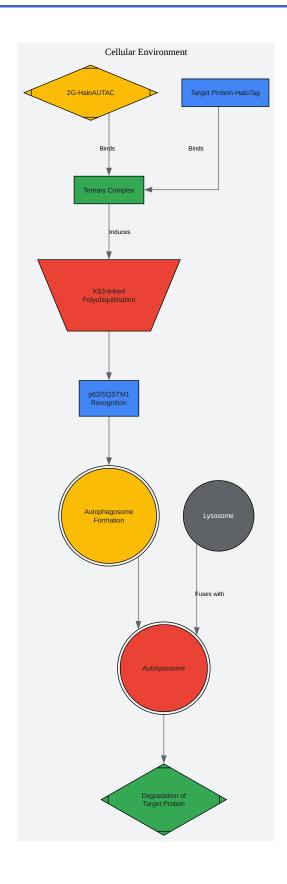
- Principle: To assess the cytotoxicity of the **2G-HaloAUTAC** compound.
- Materials:
 - 96-well plates.



- MTT reagent or CellTiter-Glo® reagent.[8]
- o Plate reader.
- Protocol (MTT Assay):
 - Seed cells in a 96-well plate at a suitable density.
 - After 24 hours, treat the cells with a range of concentrations of 2G-HaloAUTAC.
 - Incubate for the desired treatment duration (e.g., 24 or 48 hours).
 - Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
 - Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

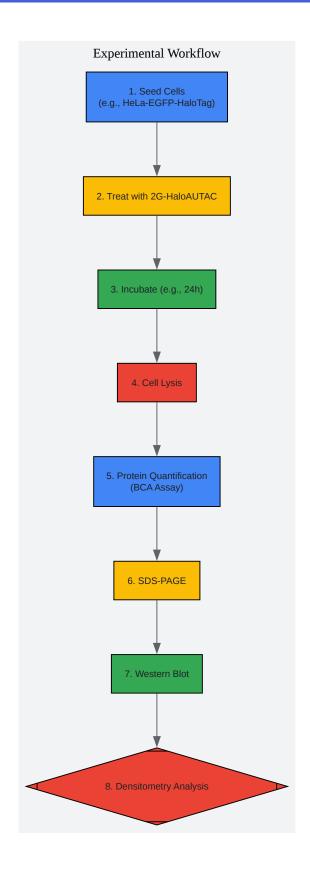




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Caption: Mechanism of **2G-HaloAUTAC**-mediated protein degradation.

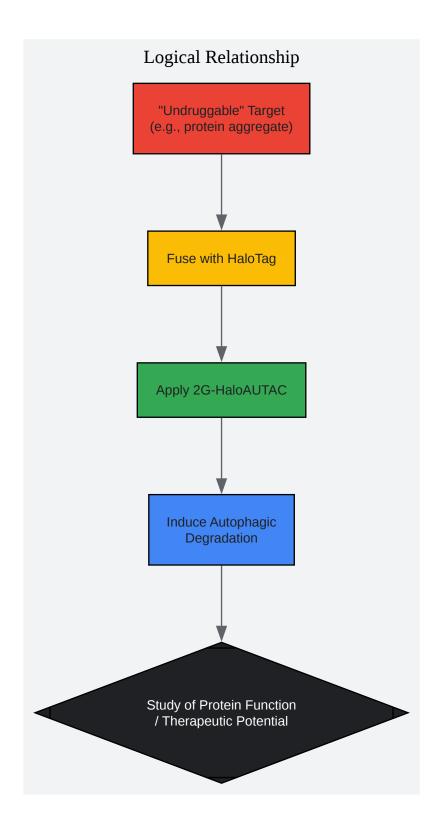




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Caption: Western blot workflow for assessing protein degradation.





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Caption: Strategy for targeting undruggable proteins with **2G-HaloAUTAC**.



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